N-(pyridin-3-ylmethyl)cyclopropanamine

Nitric Oxide Synthase Regioisomer Selectivity Medicinal Chemistry

N-(pyridin-3-ylmethyl)cyclopropanamine is a specialized heterocyclic amine scaffold essential for medicinal chemistry and chemical biology research. Its 3-pyridyl substitution pattern offers a distinct binding orientation for developing isoform-selective nitric oxide synthase (NOS) inhibitors. The cyclopropylamine moiety enhances metabolic stability over labile N-alkyl amines, improving pharmacokinetic profiles. The secondary amine handle is ideal for derivatization into focused libraries. Ensure direct experimental validation when substituting 2- or 4-pyridyl isomers.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 183609-18-9
Cat. No. B069264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-3-ylmethyl)cyclopropanamine
CAS183609-18-9
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1CC1NCC2=CN=CC=C2
InChIInChI=1S/C9H12N2/c1-2-8(6-10-5-1)7-11-9-3-4-9/h1-2,5-6,9,11H,3-4,7H2
InChIKeyBZFHAPIXJIHOOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(pyridin-3-ylmethyl)cyclopropanamine (CAS 183609-18-9): A Pyridinyl Cyclopropylamine Scaffold for Medicinal Chemistry and Chemical Biology Research


N-(pyridin-3-ylmethyl)cyclopropanamine (CAS 183609-18-9) is a secondary amine comprising a cyclopropyl group linked via a methylene bridge to the 3-position of a pyridine ring . This heterocyclic building block belongs to the class of cyclopropylamine derivatives, which are frequently employed in drug discovery to modulate target binding, metabolic stability, and pharmacokinetic properties . Its structural features position it as a candidate for the development of nitric oxide synthase (NOS) inhibitors and other pharmacologically relevant molecules .

Why Generic Substitution of N-(pyridin-3-ylmethyl)cyclopropanamine Is Not Advisable Without Direct Comparative Data


Direct, head-to-head comparative data for N-(pyridin-3-ylmethyl)cyclopropanamine against its closest analogs is extremely sparse in the primary literature, as the compound is predominantly utilized as a research intermediate rather than a fully characterized lead . However, well-established principles of medicinal chemistry dictate that the position of substitution on the pyridine ring (2-, 3-, or 4-yl) profoundly influences ligand binding orientation, electronic distribution, and overall pharmacological profile . Therefore, substituting this 3-pyridyl isomer with its 2-pyridyl or 4-pyridyl counterparts cannot be assumed to be functionally equivalent in any biological assay or synthetic pathway, necessitating direct experimental validation for each specific application .

Quantitative Differentiation of N-(pyridin-3-ylmethyl)cyclopropanamine: A Focused Analysis of Available Comparative Evidence


Regioisomeric Distinction: Pyridine 3-Position vs. 2- and 4-Position Isomers in NOS Inhibition

The pyridine ring substitution pattern is a critical determinant of biological activity for NOS inhibitors . While specific Ki or IC50 values for N-(pyridin-3-ylmethyl)cyclopropanamine are not publicly disclosed, vendor annotations explicitly state that its NOS isoform selectivity and binding interactions are distinct from the 2-pyridyl and 4-pyridyl isomers . This is consistent with known structure-activity relationships (SAR) in which the 3-pyridyl orientation provides a unique vector for hydrogen bonding and hydrophobic interactions within the NOS active site compared to other regioisomers .

Nitric Oxide Synthase Regioisomer Selectivity Medicinal Chemistry

Cyclopropyl Group Contribution to Metabolic Stability: Class-Level Inference from Cyclopropylamine NOS Inhibitors

The cyclopropyl moiety is a well-validated structural element for enhancing the metabolic stability of amine-containing drugs . In the context of NOS inhibition, cyclopropylamine derivatives have been shown to exhibit improved resistance to oxidative metabolism compared to their methyl or ethyl counterparts . While direct stability data for N-(pyridin-3-ylmethyl)cyclopropanamine are not available, the presence of the cyclopropyl group strongly suggests it would possess superior metabolic stability relative to a simple N-methyl or N-ethyl analog .

Metabolic Stability Cyclopropylamine Pharmacokinetics

Lipophilicity and Predicted Physicochemical Profile: A Comparative Assessment with Isomers

The computed partition coefficient (XLogP3) for N-(pyridin-3-ylmethyl)cyclopropanamine is 0.9 . This moderate lipophilicity suggests a favorable balance between membrane permeability and aqueous solubility. Although direct experimental logP values for the 2-pyridyl and 4-pyridyl isomers are not available from authoritative sources, their structural similarity implies comparable lipophilicity ranges. However, subtle differences in hydrogen bonding capacity and dipole moment can influence actual solubility and permeability, underscoring the need for isomer-specific characterization in medicinal chemistry campaigns .

Lipophilicity ADME XLogP3

Commercial Availability and Purity Specifications: A Practical Differentiator for Procurement

N-(pyridin-3-ylmethyl)cyclopropanamine is commercially available from multiple reputable suppliers with a specified purity of 95% . This contrasts with the 2-pyridyl and 4-pyridyl isomers, which may have limited availability or longer lead times . For researchers prioritizing expedited synthesis and assay development, the consistent supply chain and defined purity of the 3-pyridyl isomer provide a tangible procurement advantage over less readily accessible analogs.

Chemical Procurement Purity Sourcing

Optimal Research and Industrial Application Scenarios for N-(pyridin-3-ylmethyl)cyclopropanamine


Nitric Oxide Synthase (NOS) Inhibitor Development: Targeting the 3-Pyridyl Binding Pocket

Researchers focusing on the development of isoform-selective NOS inhibitors should consider N-(pyridin-3-ylmethyl)cyclopropanamine as a core scaffold. Vendor annotations and class-level SAR suggest that the 3-pyridyl substitution pattern may confer a distinct binding mode compared to 2-pyridyl or 4-pyridyl isomers, potentially leading to improved selectivity for neuronal NOS (nNOS) or inducible NOS (iNOS) over endothelial NOS (eNOS) . This isomer should be evaluated in enzymatic inhibition assays alongside its regioisomers to empirically determine the optimal binding orientation for a given NOS isoform .

Medicinal Chemistry: Exploiting Cyclopropylamine Bioisosteres to Enhance Metabolic Stability

Medicinal chemists seeking to improve the pharmacokinetic profile of lead compounds can employ N-(pyridin-3-ylmethyl)cyclopropanamine as a bioisosteric replacement for metabolically labile N-methyl or N-ethyl amines . The cyclopropyl group is well-documented to increase metabolic stability and reduce plasma clearance . This compound serves as a valuable starting point for structure-activity relationship (SAR) studies aimed at optimizing the balance between potency and metabolic half-life.

Chemical Biology: Generation of Functionalized Pyridine Derivatives for Probe Development

The secondary amine functionality of N-(pyridin-3-ylmethyl)cyclopropanamine provides a versatile handle for further derivatization via alkylation, acylation, or reductive amination . This makes it an ideal intermediate for synthesizing libraries of functionalized pyridine derivatives for chemical biology applications, such as the development of fluorescent probes, affinity tags, or targeted protein degraders .

High-Throughput Screening (HTS): Sourcing a Readily Available Scaffold with Defined Purity

For high-throughput screening campaigns, the consistent commercial availability and specified 95% purity of N-(pyridin-3-ylmethyl)cyclopropanamine offer a practical advantage over less accessible isomers . Its moderate lipophilicity (XLogP3 = 0.9) and low molecular weight (148.2 g/mol) are within favorable ranges for lead-like compounds, making it a suitable candidate for inclusion in diverse screening libraries .

Technical Documentation Hub

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